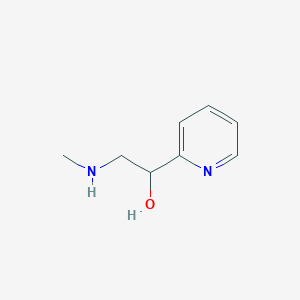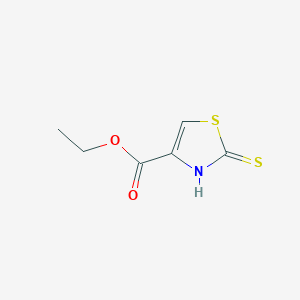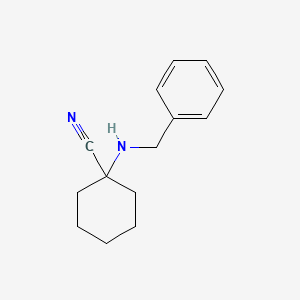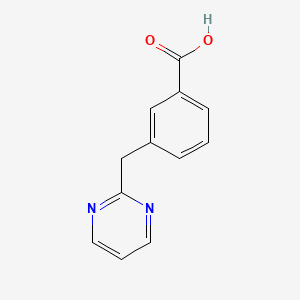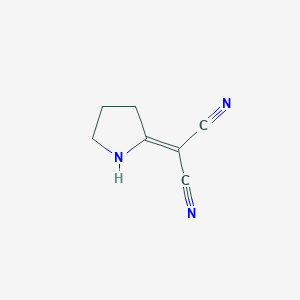
Propanedinitrile, 2-pyrrolidinylidene-
Übersicht
Beschreibung
Propanedinitrile, 2-pyrrolidinylidene- , also known by its chemical formula C₃H₂N₂ , is a compound with a molecular weight of approximately 66.06 g/mol . Its IUPAC Standard InChI is: InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 . The structure of this compound can be visualized as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
- Boiling Point : The boiling temperature of this compound in equilibrium with gas depends on pressure . Unfortunately, specific values are not readily available.
- Density : The density of Propanedinitrile, 2-pyrrolidinylidene- varies with temperature and phase (liquid or gas) .
- Triple Point Temperature : Experimental data points exist for various crystal phases and gas .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
- A series of novel propanedinitrile compounds, specifically [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene]propanedinitriles, were synthesized and their structures were analyzed using NMR spectra and NOE experiments, indicating potential applications in complex chemical synthesis processes (Gomaa & Döpp, 2003).
- Research on N,N-dialkylaminobenzamides and 2-(phenylmethylene)propanedinitriles focused on the rotational barriers in these compounds, utilizing dynamic NMR spectroscopy and X-ray crystal structures, highlighting the chemical's relevance in structural chemistry and material science (Karlsen et al., 2002).
Reactivity and Derivative Formation
- Propanedinitrile compounds demonstrated reactivity leading to the formation of various heterocyclic derivatives such as oxoindeno-pyrrolylidenehydrazides, thiazoloindolylidenehydrazides, and pyrroloindolylidenehydrazides, showcasing their versatility in creating complex chemical entities for advanced research applications (Hassan et al., 2008).
Coordination Polymers and Luminescence
- The synthesis of ligands based on propanedinitrile and their subsequent use in creating coordination polymers with mercury thiocyanate was studied. These polymers exhibited varying structures, topologies, and luminescent properties, indicating potential applications in material science and photonics (Jin et al., 2013).
Novel Compound Synthesis and Pharmaceutical Applications
- The synthesis of heavily substituted 2-aminopyridines was achieved by displacing a methylsulfinyl group from the pyridine ring, a process that used propanedinitrile as a key reactant. This synthesis route could be significant in pharmaceutical research and development (Teague, 2008).
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-ylidenepropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6(5-9)7-2-1-3-10-7/h10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYZEIROQZUBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399171 | |
| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, 2-pyrrolidinylidene- | |
CAS RN |
5626-75-5 | |
| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B3144809.png)
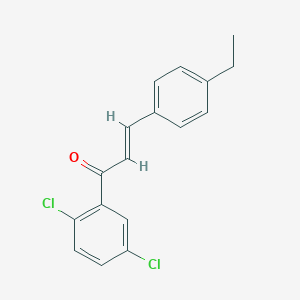
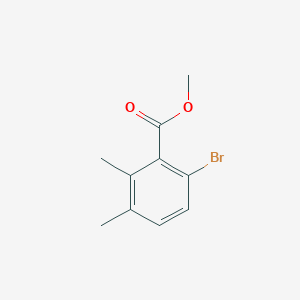

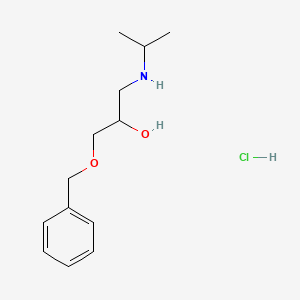
![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)
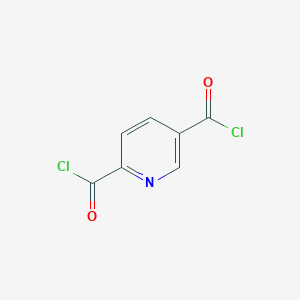
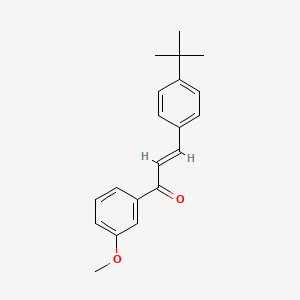
![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)
